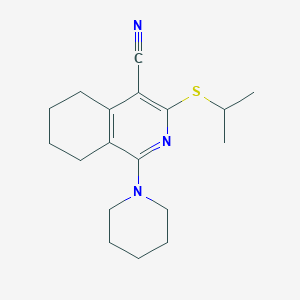![molecular formula C26H27ClN4O4S B11654683 (6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654683.png)
(6Z)-6-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core
Méthodes De Préparation
The synthesis of (6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting with the preparation of the core thiadiazolo[3,2-a]pyrimidin-7-one structure. This is typically achieved through a series of condensation reactions involving appropriate precursors. The introduction of the chlorophenyl, ethyl, and methoxy groups is carried out through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxy groups, using common reagents such as halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may inhibit certain enzymes or receptors, thereby modulating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (6Z)-6-({3-CHLORO-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific structural features and the resulting chemical and biological properties. Similar compounds include various derivatives of thiadiazolo[3,2-a]pyrimidin-7-one, which may differ in their substituents and overall activity profiles.
Propriétés
Formule moléculaire |
C26H27ClN4O4S |
|---|---|
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
(6Z)-6-[[3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H27ClN4O4S/c1-5-16-9-15(3)10-18(11-16)34-7-8-35-23-20(27)13-17(14-21(23)33-4)12-19-24(28)31-26(29-25(19)32)36-22(6-2)30-31/h9-14,28H,5-8H2,1-4H3/b19-12-,28-24? |
Clé InChI |
RQXGVQPHTVKGOU-XQWBAOJFSA-N |
SMILES isomérique |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC)OC |
SMILES canonique |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B11654625.png)
![(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654626.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)
![Methyl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654632.png)
![Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11654637.png)
![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)
![9-(3,4-Dimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11654650.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)
![1-[(3-chlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654664.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)


